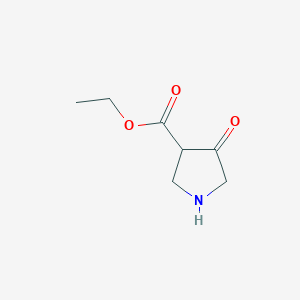
tert-Butyl 4-hydroxy-2-(hydroxymethyl)-2,3-dihydrobenzofuran-6-carboxylate
Übersicht
Beschreibung
This compound is a complex organic molecule that likely belongs to the class of compounds known as esters. Esters are common in organic chemistry and biochemistry, including fats, oils, and some of the main classes of lipids. The “tert-Butyl” part refers to a functional group (C(CH3)3), which is a common branching motif in organic chemistry .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized starting from commercially available materials . The synthesis often involves multiple steps, each introducing a new functional group or modifying an existing one .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which the reactions are carried out. Typically, esters can undergo reactions like hydrolysis, reduction, and Grignard reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Typical properties to consider might include its phase (solid, liquid, gas), melting point, boiling point, solubility in various solvents, and reactivity with common chemical reagents .Wissenschaftliche Forschungsanwendungen
Metabolism Studies
- Metabolism of BHT in Rats and Humans : BHT (3,5-di-tert.-butyl-4-hydroxytoluene), a related compound, undergoes metabolism in rats and humans, leading to different metabolic products. In rats, major metabolites include BHT-acid (both free and glucuronide) and S-(3,5-di-tert.-butyl-4-hydroxybenzyl)-N-acetylcysteine. The study highlights differences in BHT metabolism between species, which could be relevant for understanding the metabolic pathways of tert-Butyl 4-hydroxy-2-(hydroxymethyl)-2,3-dihydrobenzofuran-6-carboxylate and its related compounds (Daniel et al., 1968).
Synthetic Applications
Bismuth-Based Cyclic Synthesis : A study on the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid demonstrates the utility of bismuth-based C-H bond activation and CO2 insertion chemistry. This research could provide insights into the chemical transformations and synthetic utility of tert-Butyl 4-hydroxy-2-(hydroxymethyl)-2,3-dihydrobenzofuran-6-carboxylate (Kindra & Evans, 2014).
Nucleophilic Substitutions and Radical Reactions : tert-Butyl phenylazocarboxylates, which share structural similarities, are highlighted for their versatility as building blocks in synthetic organic chemistry. This study provides a foundation for the diverse reactivity of tert-butyl carboxylates in nucleophilic substitutions and radical reactions, which could extend to the subject compound (Jasch, Höfling, & Heinrich, 2012).
Alternative to Benzoquinone : Research demonstrating the use of tert-butyl perbenzoate as a substitute for benzoquinone in Fujiwara-Moritani reactions provides insights into potential applications of tert-Butyl 4-hydroxy-2-(hydroxymethyl)-2,3-dihydrobenzofuran-6-carboxylate in room-temperature organic transformations (Liu & Hii, 2011).
Molecular Studies
- Synthesis and Characterization of Schiff Base Compounds : The synthesis and characterization of Schiff base compounds from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur highlight the compound's utility in forming structurally complex and functionally diverse molecules. Such studies are essential for understanding the chemical properties and applications of tert-Butyl 4-hydroxy-2-(hydroxymethyl)-2,3-dihydrobenzofuran-6-carboxylate (Çolak et al., 2021).
Antioxidant Studies
- Stability and Reactivity of Aryloxyl Radicals : A novel antioxidant, structurally related to the subject compound, was studied for its effectiveness in inhibiting lipid peroxidation. Understanding the stability and reactivity of aryloxyl radicals derived from such compounds can inform their potential applications in medicinal chemistry and drug development (Watanabe et al., 2000).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 4-hydroxy-2-(hydroxymethyl)-2,3-dihydro-1-benzofuran-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-14(2,3)19-13(17)8-4-11(16)10-6-9(7-15)18-12(10)5-8/h4-5,9,15-16H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRZXIXHLGDANF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C2CC(OC2=C1)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648627 | |
| Record name | tert-Butyl 4-hydroxy-2-(hydroxymethyl)-2,3-dihydro-1-benzofuran-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-hydroxy-2-(hydroxymethyl)-2,3-dihydrobenzofuran-6-carboxylate | |
CAS RN |
955885-88-8 | |
| Record name | tert-Butyl 4-hydroxy-2-(hydroxymethyl)-2,3-dihydro-1-benzofuran-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

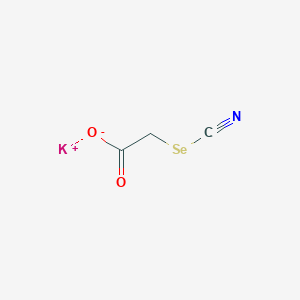
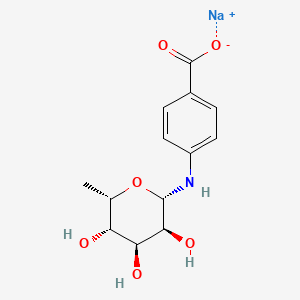

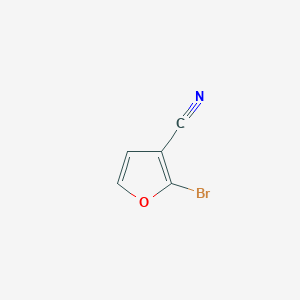


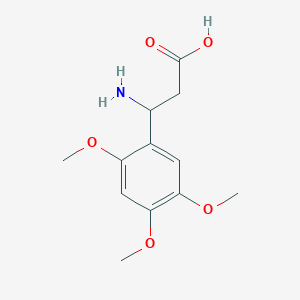
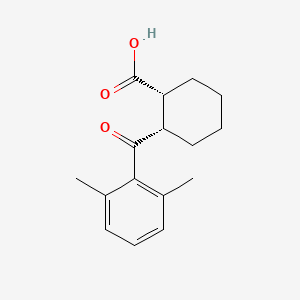
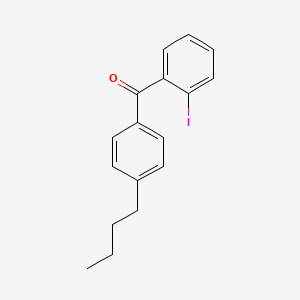
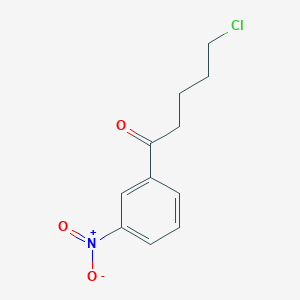


![Benzo[d][1,3]dioxol-5-ylhydrazine hydrochloride](/img/structure/B1613434.png)
